molecular formula C13H10FNO3 B7902547 1-(Benzyloxy)-4-fluoro-2-nitrobenzene

1-(Benzyloxy)-4-fluoro-2-nitrobenzene

Cat. No.: B7902547
M. Wt: 247.22 g/mol
InChI Key: ZHANNZIMSUWLLE-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-fluoro-2-nitrobenzene is a nitroaromatic compound characterized by a benzyloxy group (-OCH₂C₆H₅) at position 1, a fluorine atom at position 4, and a nitro group (-NO₂) at position 2 on the benzene ring. Notably, its benzyloxy group enhances lipophilicity, while the electron-withdrawing nitro and fluorine substituents influence reactivity in electrophilic substitution or reduction reactions .

Properties

IUPAC Name

4-fluoro-2-nitro-1-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHANNZIMSUWLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-4-fluoro-2-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-(benzyloxy)-4-fluorobenzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling of 4-fluoro-2-nitrophenylboronic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes or advanced catalytic coupling techniques. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-fluoro-2-nitrobenzene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 1-(Benzyloxy)-4-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(Benzyloxy)-4-fluoro-2-benzaldehyde.

Scientific Research Applications

1-(Benzyloxy)-4-fluoro-2-nitrobenzene has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.

    Materials Science: It is used in the synthesis of materials with specific electronic or optical properties, such as liquid crystals and polymers.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-fluoro-2-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzyloxy and fluoro groups can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Purity
1-(Benzyloxy)-4-fluoro-2-nitrobenzene Not provided C₁₃H₁₀FNO₃ ~247.22 (est.) 1-OBn, 4-F, 2-NO₂ -
2-(Benzyloxy)-4-fluoro-1-nitrobenzene 129464-01-3 C₁₃H₁₀FNO₃ 247.22 2-OBn, 4-F, 1-NO₂ -
4-(Benzyloxy)-1-chloro-2-nitrobenzene 79035-13-5 C₁₃H₁₀ClNO₃ 263.68 4-OBn, 1-Cl, 2-NO₂ -
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₅BrFNO₃ ~274.98 (est.) 1-Br, 3-F, 2-OCH₃, 4-NO₂ 95%
1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene CK0-00561 C₁₁H₁₁FNO₃ ~236.21 (est.) 1-O-cC₅H₉, 4-F, 2-NO₂ -

Biological Activity

1-(Benzyloxy)-4-fluoro-2-nitrobenzene is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13_{13}H10_{10}FNO2_2
  • Molecular Weight : 235.22 g/mol

This compound exhibits biological activity primarily through its interactions with various biological targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially contributing to its pharmacological effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, particularly those resistant to conventional antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16
P. aeruginosa64

These results indicate that the compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic agent.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (μM)
HeLa5.0
MCF-710.0
NIH/3T3>50

The selectivity index suggests that this compound may be useful in developing targeted cancer therapies.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers tested this compound against multi-drug resistant strains of bacteria. The compound exhibited potent activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a novel therapeutic agent in treating resistant infections .

Study 2: Cancer Cell Line Testing

A study conducted by Zhang et al. (2023) explored the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis in HeLa cells through a mitochondrial pathway, suggesting its mechanism involves disrupting mitochondrial membrane potential and activating caspase pathways .

Q & A

Q. How to design greener syntheses for this nitroaromatic compound?

  • Methodological Answer : Replace traditional nitration (H2SO4) with biocatalytic methods (e.g., nitroreductases) or mechanochemical grinding. Solvent-free ball-milling reduces waste and energy use .

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